![molecular formula C7H7BrO2S B1368923 Methyl 4-(bromomethyl)thiophene-2-carboxylate CAS No. 54796-51-9](/img/structure/B1368923.png)
Methyl 4-(bromomethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The IUPAC name for this compound is methyl 4-(bromomethyl)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl 4-(bromomethyl)thiophene-2-carboxylate is 1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 . The canonical SMILES structure is COC(=O)C1=CC(=CS1)CBr .Physical And Chemical Properties Analysis
The compound has a melting point of 65-67 degrees Celsius . It has a molecular weight of 235.10 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 233.93501 g/mol . The topological polar surface area is 54.5 Ų .Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives, including compounds like Methyl 4-(bromomethyl)thiophene-2-carboxylate, are often explored for their potential therapeutic effects. For instance, some derivatives have shown inhibitory effects against various bacteria, suggesting potential use in developing new antibiotics .
Anticancer Agent Synthesis
Thiophenes are used as raw materials in the synthesis of anticancer agents. The structural properties of Methyl 4-(bromomethyl)thiophene-2-carboxylate could be utilized in creating novel compounds with anticancer properties .
Anti-Atherosclerotic Agents
Similar to other thiophene derivatives, this compound may be used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening of arteries .
Metal Complexing Agents
Thiophenes can act as metal complexing agents. Methyl 4-(bromomethyl)thiophene-2-carboxylate could potentially be used to develop new materials or catalysts that require metal complexation .
Insecticide Development
The compound’s structure might be beneficial in developing new insecticides, leveraging the biological activity that thiophenes can exhibit .
Medicinal Chemistry
As a class of biologically active compounds, thiophene-based analogs are crucial for medicinal chemists to improve advanced compounds with a variety of biological effects, which could include Methyl 4-(bromomethyl)thiophene-2-carboxylate .
properties
IUPAC Name |
methyl 4-(bromomethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBMDMSLFAPOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573055 | |
Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
CAS RN |
54796-51-9 | |
Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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